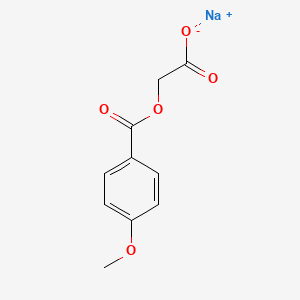

Sodium (4-methoxybenzoyloxy)acetate

Description

Sodium (4-methoxybenzoyloxy)acetate is a sodium salt derivative of (4-methoxybenzoyloxy)acetic acid, characterized by a methoxy-substituted benzoyloxy group linked to an acetate backbone. The sodium counterion enhances water solubility, making it suitable for aqueous formulations. Its synthesis likely involves esterification of 4-methoxybenzoic acid with glycolic acid derivatives, followed by neutralization with sodium hydroxide, as inferred from analogous pathways in .

Properties

CAS No. |

17114-82-8 |

|---|---|

Molecular Formula |

C10H9NaO5 |

Molecular Weight |

232.167 |

IUPAC Name |

sodium;2-(4-methoxybenzoyl)oxyacetate |

InChI |

InChI=1S/C10H10O5.Na/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12;/h2-5H,6H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

DCRRSNRLZYMWBH-UHFFFAOYSA-M |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC(=O)[O-].[Na+] |

Synonyms |

SODIUM4-METHOXYBENZOYLOXYACETATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

Structural Differences : Replaces the methoxy group with three hydroxyl groups on the benzene ring.

Properties :

- Higher hydrophilicity due to polar hydroxyl groups, enhancing solubility in polar solvents.

- Applications: Used in drug synthesis (e.g., anti-inflammatory agents) and material science for polymer modification.

4-(Oxan-4-ylmethoxy)benzoic Acid

Structural Differences : Features a tetrahydropyran (oxan) methoxy group instead of a simple methoxy substituent.

Properties :

- Increased steric hindrance and lipophilicity due to the cyclic ether group.

- Lower water solubility compared to the sodium salt form of the target compound.

Methyl 4-Methoxyacetoacetate

Structural Differences : Contains an acetoacetate ester group rather than a benzoyloxy-acetate structure.

Properties :

- Higher volatility and reactivity as a keto-ester, suitable for condensations in organic synthesis.

- Limited biocompatibility compared to sodium salts, restricting direct pharmaceutical use. Applications: Key intermediate in synthesizing heterocycles and fine chemicals.

Sodium Acetate Derivatives (e.g., Sodium Acetate Trihydrate)

Structural Differences : Lacks the benzoyloxy moiety, comprising only the sodium acetate component.

Properties :

- Phase behavior (e.g., supercooling in trihydrate form) relevant for thermal energy storage ().

- Simpler structure results in lower functional versatility compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Pharmaceutical Potential: this compound’s methoxy group may improve metabolic stability compared to hydroxylated analogs, as seen in ’s trihydroxy derivative, which faces rapid oxidative degradation.

- Material Science : The sodium salt’s solubility contrasts with 4-(oxan-4-ylmethoxy)benzoic acid’s lipophilicity, suggesting divergent roles in polymer composites (hydrophilic vs. hydrophobic matrices).

- Synthetic Utility : Methyl 4-methoxyacetoacetate’s reactivity highlights the trade-off between functional diversity and stability; the target compound’s sodium salt may offer a balanced profile for industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.